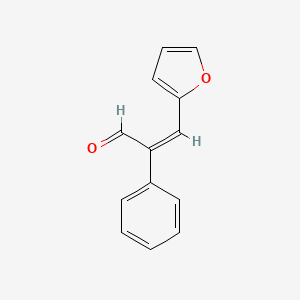![molecular formula C13H21NO5 B8112672 rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)
rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid: is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unique structural configuration, which includes a fused bicyclic system. The presence of the Boc group makes it particularly useful in organic synthesis, especially in the protection of amine groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the octahydrofuro[3,2-b]pyridine core through a series of cyclization reactions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into a more saturated form.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Saturated pyridine derivatives.
Substitution: Free amine derivatives after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- rel-(3AR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- tert-butoxycarbonyl-protected amino acids
Uniqueness: The unique bicyclic structure of rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid distinguishes it from other Boc-protected compounds. This structure imparts specific reactivity patterns and makes it particularly useful in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
(3aR,7R,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-4-8(11(15)16)10-9(14)5-7-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYPCKNWNNICY-OPRDCNLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]2[C@H]1CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)
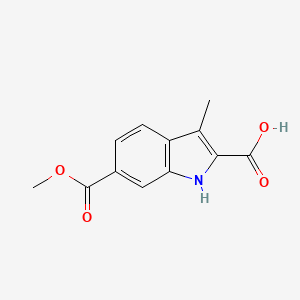
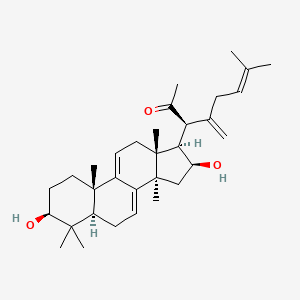
![1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)
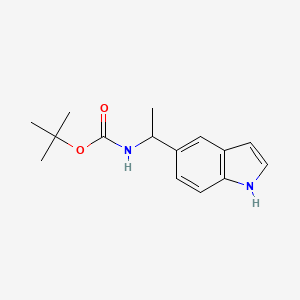

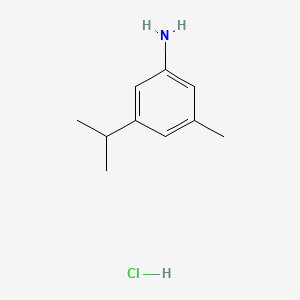
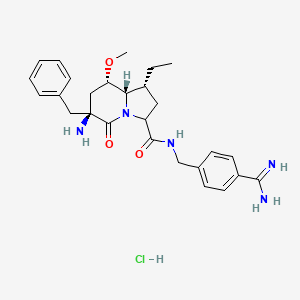
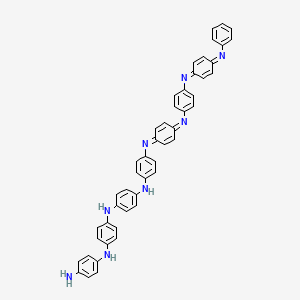
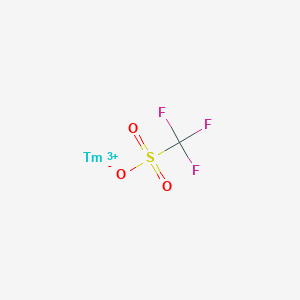
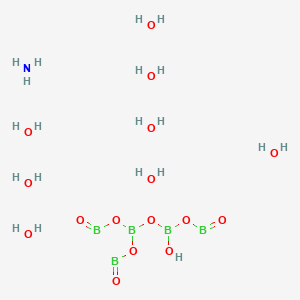
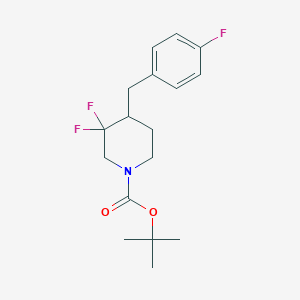
![(7R)-4-methoxybenzyl 3-methyl-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8112702.png)
